Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate
Overview
Description
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl
.
Scientific Research Applications
Synthetic Methods and Chemical Transformations
Synthesis of Pyrimidine Derivatives : Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These transformations indicate the utility of ethyl groups in synthesizing pyrimidine derivatives, which are foundational in developing compounds with potential biological activities (Roberts, Landor, & Bolessa, 1994).
Synthesis of Purine Derivatives : The reaction of amino-aminopyrimidine with ethyl orthoformate produces cyclic acetals, demonstrating the versatility of ethyl groups in synthesizing purine derivatives. These compounds have been explored for their conformational isomers and structural elucidation through spectroscopy, showcasing the importance of such transformations in medicinal chemistry (Mishnev et al., 1979).
Anticancer Agent Development : Ethyl groups play a critical role in the synthesis of pyridooxazines and pyridothiazines, with investigations into their effects on cell proliferation and survival in cancer models. This research underscores the importance of specific chemical transformations in developing potential anticancer agents (Temple et al., 1983).
Solubility Studies : Understanding the solubility of pyrimidine derivatives in various organic solvents is crucial for pharmaceutical formulation and development. Studies involving compounds like 2-amino-4-chloro-6-methoxypyrimidine provide insights into solubility trends across solvents, contributing to the knowledge base necessary for drug development (Yao, Xia, & Li, 2017).
Enzyme Inhibitor Synthesis : The transformation of ethyl groups into chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxybutanoate, exemplifies the synthesis of enzyme inhibitors. These compounds are vital in developing drugs targeting specific enzymes involved in disease pathways, highlighting the intersection of synthetic chemistry and therapeutic development (Jung, Park, & Kim, 2012).
Properties
IUPAC Name |
ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWIMPHYQZCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.